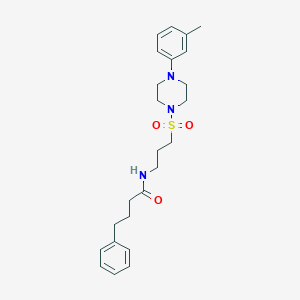
4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Also known as PIPES, it has been found to have promising applications in the field of medicine due to its unique properties.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide”, also known as “N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)-4-phenylbutanamide”.
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its piperazine moiety, which is known for its psychoactive properties .
Cancer Research
The compound’s unique structure allows it to be investigated for anti-cancer properties. Studies are focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonyl group in its structure is particularly interesting for its potential to enhance the compound’s ability to target and disrupt cancer cell metabolism .
Neuroprotective Agents
Research is also being conducted on the compound’s potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a promising candidate for protecting neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound is being studied for its antimicrobial properties. Its structural features suggest it could be effective against a range of bacterial and fungal pathogens. Researchers are particularly interested in its potential to combat antibiotic-resistant strains, which is a growing concern in medical science .
Anti-inflammatory Applications
Another area of research is the compound’s anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies are focusing on its mechanism of action and efficacy in reducing inflammation .
Pain Management
Finally, the compound is being investigated for its potential in pain management. Its interaction with pain receptors and pathways suggests it could be developed into a new class of analgesics. Researchers are exploring its efficacy in treating various types of pain, including neuropathic and inflammatory pain.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
Pharmacological Research Cancer Research Neuroprotective Agents Antimicrobial Activity Anti-inflammatory Applications : Cardiovascular Research : Metabolic Disorders : Pain Management
属性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-21-8-5-12-23(20-21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-24(28)13-6-11-22-9-3-2-4-10-22/h2-5,8-10,12,20H,6-7,11,13-19H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMAPMBMXGRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


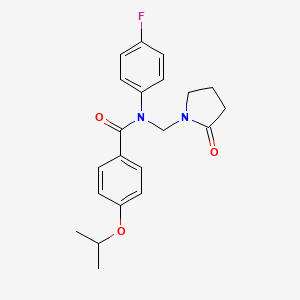

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)
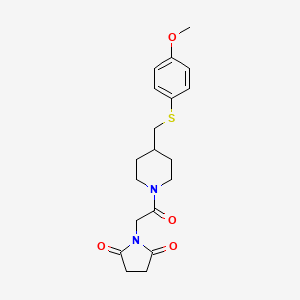

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)
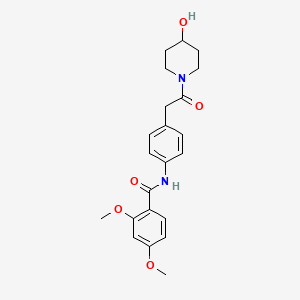
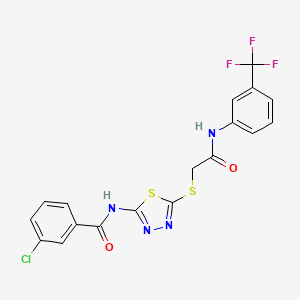
![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)
![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)
![Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate](/img/structure/B2848486.png)
![(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848487.png)
![Methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B2848488.png)